DFP-11207 was developed by Delta-Fly Pharma, Inc., based in Tokushima, Japan. It belongs to the class of fluoropyrimidine analogs, which are widely utilized in cancer chemotherapy due to their ability to interfere with nucleic acid synthesis. The compound has undergone various phases of clinical trials to assess its safety, tolerability, and pharmacokinetic profiles in patients with advanced solid tumors .
The synthesis of DFP-11207 involves several steps aimed at creating a stable compound that can be effectively metabolized into active forms within the body. The synthesis pathway includes:
In vitro studies have shown that DFP-11207 undergoes enzymatic hydrolysis to produce metabolites such as 1-ethoxymethyl-5-fluorouracil, 5-chloro-2,4-dihydroxypyridine, and citrazinic acid, which are essential for its biological activity .
DFP-11207 is characterized by a complex molecular structure that includes multiple functional groups conducive to its action as an antimetabolite. The precise molecular formula and structural representation are critical for understanding its interaction with biological systems.
The structural configuration allows DFP-11207 to mimic natural nucleotides, facilitating its incorporation into RNA during cellular processes .
DFP-11207 undergoes various chemical reactions within biological systems:
The mechanism of action for DFP-11207 primarily revolves around its ability to be phosphorylated intracellularly:
DFP-11207 exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate dosing regimens and delivery methods in clinical settings.
DFP-11207 has several significant applications in scientific research and clinical practice:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3